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4-(2-Hydroxyethoxy)-3,5-

dimethylbenzaldehyde

Cat. No.: B1438565 Get Quote

Synthesis of Apabetalone: A Detailed
Application Protocol
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Promise of
Apabetalone
Apabetalone (RVX-208) is a pioneering small molecule at the forefront of epigenetic therapy.[1]

As a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-

Terminal (BET) family of proteins, particularly BRD4, Apabetalone represents a novel approach

to treating complex diseases.[1] BET proteins are crucial epigenetic "readers" that recognize

acetylated lysine residues on histones, thereby regulating the transcription of genes implicated

in a host of pathological processes, including inflammation and cardiovascular disease (CVD).

[1][2] By selectively targeting BD2, Apabetalone modulates these pathways, offering a

promising therapeutic strategy for conditions such as atherosclerosis and associated

cardiovascular complications.[1][2]

This application note provides a comprehensive, in-depth guide to the synthesis of

Apabetalone, focusing on a key final-step condensation reaction. The protocol is designed to

be self-validating, with explanations for experimental choices, detailed procedural steps, and

methods for characterization and quality control.
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Overall Synthesis Strategy
The synthesis of Apabetalone, as outlined herein, culminates in a pivotal condensation reaction

between two key precursors: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and 2-amino-

4,6-dimethoxybenzonitrile. The overall synthetic pathway is depicted below, including the multi-

step preparation of the crucial aminobenzonitrile intermediate starting from 3,5-

dimethoxyaniline. This route is advantageous due to the availability of the starting materials

and the efficiency of the described transformations.[3]

Precursor Synthesis: 2-amino-4,6-dimethoxybenzonitrile

Final Condensation Step

3,5-Dimethoxyaniline N-(2,4-dimethoxyphenyl l)-2-(oximino)acetamide

 Hydroxylamine Sulfate,
 Chloral Hydrate 4,6-Dimethoxyisatin H₂SO₄ 

2-amino-4,6-dimethoxybenzonitrile

 NH₃/NH₄OH,
 Cu²⁺ 

Apabetalone4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

 NaOH,
 THF, Reflux 

Click to download full resolution via product page

Caption: Overall synthetic scheme for Apabetalone.

Part 1: Synthesis of the Key Intermediate: 2-amino-
4,6-dimethoxybenzonitrile
This section details the multi-step synthesis of 2-amino-4,6-dimethoxybenzonitrile, a critical

precursor for the final condensation step. The process begins with the readily available 3,5-

dimethoxyaniline.
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Step 1.1: Synthesis of N-(2,4-dimethoxyphenyl l)-2-
(oximino)acetamide
This initial step involves a condensation reaction to form an oximinoacetamide intermediate.

Protocol:

To a suitable reaction vessel, add hydroxylamine sulfate (120 g, 0.73 mol), chloral hydrate

(90 g, 0.54 mol), and sodium sulfate decahydrate (200 g, 0.62 mol).

Stir the mixture thoroughly.

Separately, dissolve 2,4-dimethoxyaniline (81 g, 0.52 mol) in a solution of 80 ml of

hydrochloric acid and 60 ml of water.

Add the 2,4-dimethoxyaniline solution to the reaction vessel.

Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

After the reaction is complete, cool the mixture to allow for crystallization.

Collect the crystals by suction filtration and dry to yield N-(2,4-dimethoxyphenyl l)-2-

(oximino)acetamide.

Expected Yield: Approximately 99.1 g (83.5%).[3]

Step 1.2: Synthesis of 4,6-Dimethoxyisatin
The oximinoacetamide intermediate is then cyclized in the presence of a strong acid to form

4,6-dimethoxyisatin.

Protocol:

In a reaction flask, add concentrated sulfuric acid (400 g, 4.08 mol).

Heat the sulfuric acid to 50°C.
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Gradually add N-(2,4-dimethoxyphenyl l)-2-(oximino)acetamide (90 g, 0.40 mol) in portions,

while maintaining the internal temperature between 60-70°C.

Once the addition is complete, increase the temperature to 80°C and hold for 30 minutes.

Carefully pour the reaction mixture into 10 times its volume of water.

Allow the mixture to stand for 3 hours to facilitate crystallization.

Filter the mixture and wash the collected solid with water until neutral.

Recrystallize the crude product from anhydrous ethanol to obtain 4,6-dimethoxyisatin.

Expected Yield: Approximately 76.7 g (89.8%).[3]

Step 1.3: Synthesis of 2-amino-4,6-
dimethoxybenzonitrile
The final step in the precursor synthesis involves an oxidative reaction of 4,6-dimethoxyisatin.

Protocol:

This step involves the oxidation of 4,6-dimethoxyisatin in the presence of a divalent copper

salt (e.g., copper nitrate, copper chloride, or copper bromide) and an oxidant with ammonia

water or ammonia gas.[3]

The specific quantities and reaction conditions for this step are not fully detailed in the

provided source, but it is a known transformation. Researchers should refer to literature

procedures for the conversion of isatins to aminonitriles.

Part 2: Final Synthesis of Apabetalone
This section outlines the final and critical step in the synthesis of Apabetalone: the alkaline-

catalyzed condensation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and 2-amino-4,6-

dimethoxybenzonitrile.

Experimental Protocol
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Materials and Reagents:

Reagent Formula
Molar Mass (
g/mol )

Quantity
Moles
(approx.)

2-amino-4,6-

dimethoxybenzo

nitrile

C₉H₁₀N₂O₂ 178.19 8.9 g 0.05

4-(2-

Hydroxyethoxy)-

3,5-

dimethylbenzald

ehyde

C₁₁H₁₄O₃ 194.23 14.6 g 0.075

Sodium

Hydroxide
NaOH 40.00 0.05 g 0.00125

Tetrahydrofuran

(THF)
C₄H₈O 72.11 50 ml -

Ethyl Acetate C₄H₈O₂ 88.11 As needed -

Ethanol C₂H₅OH 46.07 As needed -

Water H₂O 18.02 As needed -

Procedure:

To a clean, dry reaction flask, add 2-amino-4,6-dimethoxybenzonitrile (8.9 g, 0.05 mol) and

4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde (14.6 g, 0.075 mol).[3]

Add 50 ml of tetrahydrofuran (THF) to the flask, followed by sodium hydroxide (0.05 g).[3]

Stir the mixture and heat to reflux. Maintain the reflux for 3 hours.[3]

Upon completion of the reaction (monitorable by TLC), allow the mixture to cool to room

temperature.

Add ethyl acetate and water to the reaction mixture for extraction.
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Separate the organic phase, wash it with water, and then dry it over a suitable drying agent

(e.g., anhydrous sodium sulfate).

Recover the ethyl acetate under reduced pressure.

Recrystallize the resulting residue from ethanol to yield pure 2-[4-(2-hydroxyethoxy)-3,5-

dimethylphenyl]-5,7-dimethoxyquinazolin-4(3H)-one (Apabetalone).[3]

Expected Yield: 14.8 g (79.8%).[3]

Expected Purity: 99.7% (by area normalization method).[3]
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Combine Reactants and Solvent:
- 2-amino-4,6-dimethoxybenzonitrile

- 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
- THF

Add Catalyst:
- Sodium Hydroxide

Reaction:
- Reflux for 3 hours

Workup:
- Cool to RT

- Add Ethyl Acetate & Water
- Separate Organic Layer

- Wash with Water
- Dry

Isolation:
- Evaporate Ethyl Acetate

Purification:
- Recrystallize from Ethanol

Final Product:
- Apabetalone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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